molecular formula C21H22N4O3S B11196503 4-amino-N~3~-(3-methoxybenzyl)-N~5~-(4-methylbenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(3-methoxybenzyl)-N~5~-(4-methylbenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11196503
M. Wt: 410.5 g/mol
InChI Key: CCBXTHHDFIRNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes amino, methoxyphenyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines react with aldehydes or ketones to form imines, which are then reduced to secondary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts such as LiAlH4 and NaBH4 are often used in the reduction steps due to their effectiveness and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction typically results in the formation of secondary amines .

Scientific Research Applications

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H22N4O3S/c1-13-6-8-14(9-7-13)11-24-21(27)19-17(22)18(25-29-19)20(26)23-12-15-4-3-5-16(10-15)28-2/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

CCBXTHHDFIRNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.